molecular formula C7H2BrF3N2S B13687208 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine

Cat. No.: B13687208
M. Wt: 283.07 g/mol
InChI Key: JNHYGNIIVCHDPH-UHFFFAOYSA-N
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Description

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals, pharmaceuticals, and materials science . The presence of bromine, isothiocyanate, and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine typically involves multiple stepsThe reaction conditions often involve the use of solvents like chloroform and reagents such as bromine and thiophosgene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential in drug discovery, particularly in the development of inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine involves its reactive functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine is unique due to the presence of the isothiocyanate group, which imparts additional reactivity and potential for forming thiourea derivatives. This makes it particularly valuable in biochemical applications where such reactivity is desired .

Properties

Molecular Formula

C7H2BrF3N2S

Molecular Weight

283.07 g/mol

IUPAC Name

3-bromo-6-isothiocyanato-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2BrF3N2S/c8-4-1-2-5(12-3-14)13-6(4)7(9,10)11/h1-2H

InChI Key

JNHYGNIIVCHDPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(F)(F)F)N=C=S

Origin of Product

United States

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